6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group at the 6-position and a pyridin-4-yl group at the N-position
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Analysis
Biochemical Properties
6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which contribute to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells. These effects can lead to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds and π-π interactions allows it to bind effectively to enzyme active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have revealed that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, influencing its localization and accumulation. These processes are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with pyridin-4-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: Formation of 6-hydroxy-N-(pyridin-4-yl)pyridazine-3-carboxamide.
Reduction: Formation of partially or fully reduced pyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxamide share structural similarities with 6-methoxy-N-(pyridin-4-yl)pyridazine-3-carboxamide.
Pyridine Derivatives: Compounds like pyridine-4-carboxamide and pyridine-3-carboxamide are also structurally related.
Uniqueness: this compound is unique due to the presence of both pyridazine and pyridine rings, which confer distinct chemical and biological properties. The methoxy group at the 6-position further enhances its reactivity and potential for functionalization .
Properties
IUPAC Name |
6-methoxy-N-pyridin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-3-2-9(14-15-10)11(16)13-8-4-6-12-7-5-8/h2-7H,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUBDTATIQIXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.